molecular formula C10H13NO B3025517 2,2-dimethyl-3,4-dihydro-2H-1,4-benzoxazine CAS No. 866089-28-3

2,2-dimethyl-3,4-dihydro-2H-1,4-benzoxazine

Cat. No.: B3025517
CAS No.: 866089-28-3
M. Wt: 163.22 g/mol
InChI Key: WILBVUMFTFLAHJ-UHFFFAOYSA-N
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Description

2,2-Dimethyl-3,4-dihydro-2H-1,4-benzoxazine is an organic compound belonging to the class of benzoxazines. It is characterized by a benzene ring fused with an oxazine ring, where the oxazine ring contains a nitrogen and an oxygen atom.

Scientific Research Applications

2,2-Dimethyl-3,4-dihydro-2H-1,4-benzoxazine has been extensively studied for its applications in various fields:

Biochemical Analysis

Biochemical Properties

2,2-Dimethyl-3,4-dihydro-2H-1,4-benzoxazine plays a significant role in biochemical reactions, particularly in its interaction with pancreatic β-cell KATP channels. These channels are crucial for regulating insulin release in response to glucose levels. The compound acts as an inhibitor of glucose-induced insulin release, although it is less active compared to its chroman counterparts . Additionally, this compound exhibits myorelaxant activity on vascular smooth muscle cells by behaving as a calcium entry blocker .

Cellular Effects

The effects of this compound on various cell types and cellular processes are noteworthy. In pancreatic β-cells, the compound inhibits glucose-induced insulin release, which can impact cell signaling pathways related to insulin secretion . In vascular smooth muscle cells, it acts as a calcium entry blocker, leading to muscle relaxation . These effects highlight the compound’s influence on cellular metabolism and gene expression related to insulin regulation and muscle contraction.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It inhibits the KATP channels in pancreatic β-cells, reducing insulin release in response to glucose . In vascular smooth muscle cells, the compound blocks calcium entry, which is essential for muscle contraction . These interactions underline the compound’s role in enzyme inhibition and modulation of cellular activities.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the myorelaxant activity of the compound can be sustained over time, particularly in the presence of specific conditions such as precontracted rat aortic rings . Detailed information on its long-term stability and degradation in various settings is limited.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits insulin release and induces muscle relaxation without significant adverse effects . At higher doses, there may be potential toxic or adverse effects, although specific data on these effects are not extensively documented.

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with enzymes and cofactors. The compound’s role in inhibiting KATP channels suggests its involvement in metabolic flux related to insulin secretion . Additionally, its myorelaxant activity indicates potential interactions with calcium channels and related metabolic processes in vascular smooth muscle cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s ability to inhibit insulin release and induce muscle relaxation suggests its accumulation in pancreatic β-cells and vascular smooth muscle cells . Detailed studies on its transport mechanisms and distribution patterns are limited.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. In pancreatic β-cells, the compound likely localizes to the KATP channels, inhibiting their activity and reducing insulin release . In vascular smooth muscle cells, it may localize to calcium channels, blocking calcium entry and inducing muscle relaxation

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-dimethyl-3,4-dihydro-2H-1,4-benzoxazine can be achieved through several methods. One common approach involves the reaction of 2-aminophenol with acetone in the presence of an acid catalyst. The reaction proceeds through the formation of an imine intermediate, which cyclizes to form the benzoxazine ring .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-3,4-dihydro-2H-1,4-benzoxazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while substitution reactions can produce a variety of substituted benzoxazines .

Comparison with Similar Compounds

Properties

IUPAC Name

2,2-dimethyl-3,4-dihydro-1,4-benzoxazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c1-10(2)7-11-8-5-3-4-6-9(8)12-10/h3-6,11H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WILBVUMFTFLAHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNC2=CC=CC=C2O1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

866089-28-3
Record name 2,2-dimethyl-3,4-dihydro-2H-1,4-benzoxazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a stirred solution of LAH (3.01 g, 79.10 mmol) in THF (80 mL) at 0° C. was added 2,2-dimethyl-4H-benzo[1,4]oxazin-3-one (7.00 g, 39.5 mmol) in portions and stirred the reaction mixture at 25° C. for 1 h and then 50° C. for 3 h. Reaction mixture was quenched by the addition cold saturated sodium sulfate solution and it was filtered through celite and extracted with DCM (100 mL×2), washed with brine (50 mL), dried over sodium sulfate, concentrated to give 2,2-dimethyl-3,4-dihydro-2H-benzo[1,4]oxazine (6.09 g), which was used as such for the next reaction without purification
Name
Quantity
3.01 g
Type
reactant
Reaction Step One
Quantity
7 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2,2-dimethyl-3,4-dihydro-2H-1,4-benzoxazine
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2,2-dimethyl-3,4-dihydro-2H-1,4-benzoxazine
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2,2-dimethyl-3,4-dihydro-2H-1,4-benzoxazine
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2,2-dimethyl-3,4-dihydro-2H-1,4-benzoxazine
Reactant of Route 5
2,2-dimethyl-3,4-dihydro-2H-1,4-benzoxazine
Reactant of Route 6
2,2-dimethyl-3,4-dihydro-2H-1,4-benzoxazine

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